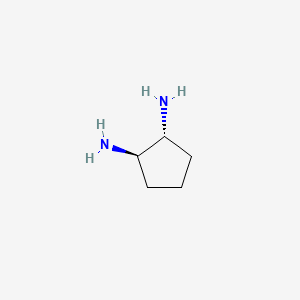

(1R,2R)-Cyclopentane-1,2-diamine

Description

Overview of Chiral Vicinal Diamines in Stereoselective Synthesis

Chiral vicinal diamines, which are organic compounds with two amine groups on adjacent carbon atoms, are of immense interest in synthetic chemistry. sigmaaldrich.com Their ability to form stable complexes with metals makes them exceptional chiral ligands and auxiliaries in asymmetric catalysis. acs.orgrsc.org These reactions are fundamental to producing single enantiomers of chiral molecules, a critical requirement in the pharmaceutical industry where the stereochemistry of a drug can dictate its efficacy and safety. The development of catalytic methods for synthesizing enantioenriched 1,2-diamines is a significant area of research, with strategies including C-N, C-C, and C-H bond-forming reactions. rsc.org

Historical Context of (1R,2R)-Cyclopentane-1,2-diamine in Academic Literature

Historically, trans-cyclopentane-1,2-diamine was often overlooked in favor of its six-membered ring analogue, trans-cyclohexane-1,2-diamine. researchgate.netrsc.org This was largely due to the former's limited commercial availability, reported instability, and the complexity of early synthetic routes. researchgate.netrsc.org The pioneering synthesis of the racemic mixture started from diethyl glutarate and diethyl oxalate. researchgate.net However, recent advancements in synthetic methodologies have led to a resurgence of interest in this diamine, unlocking its potential for a wide array of applications. researchgate.netrsc.org

Structural Peculiarities and Stereochemical Attributes of the (1R,2R) Enantiomer

This compound is a chiral diamine with the molecular formula C5H12N2. smolecule.comnih.gov The "trans" configuration of the (1R,2R) and (1S,2S) enantiomers places the two amine groups on opposite sides of the cyclopentane (B165970) ring, imparting a degree of rigidity to the molecule. ontosight.ai This specific spatial arrangement is crucial for its role in asymmetric synthesis, as it creates a well-defined chiral environment around a metal center in a catalyst complex. This controlled environment dictates the stereochemical outcome of a reaction, leading to high enantioselectivity. The cyclopentane ring's conformational flexibility is more constrained than that of a cyclohexane (B81311) ring, which can lead to different and sometimes superior selectivity in certain catalytic reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H12N2 |

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3145-88-8 |

| InChIKey | MYJQGGALXPHWLV-RFZPGFLSSA-N |

| Data sourced from PubChem. nih.gov |

Research Scope and Contemporary Relevance of this compound in Modern Chemical Disciplines

The contemporary relevance of this compound spans several chemical disciplines, primarily driven by its effectiveness as a chiral ligand and building block.

Asymmetric Catalysis : The diamine is a cornerstone in asymmetric catalysis, where it is used to create chiral ligands for a variety of metal-catalyzed reactions. smolecule.com For example, Mn(III)-salen complexes derived from trans-cyclopentane-1,2-diamine have demonstrated high enantiomeric excess (ee) in the epoxidation of alkenes. Its derivatives are also used in asymmetric hydrogenation and N-allylation reactions. smolecule.comnih.gov

Organic Synthesis : It serves as a valuable chiral building block for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. researchgate.netsmolecule.com Its two amine groups can be readily functionalized to construct diverse molecular architectures. smolecule.com

Materials Science : The diamine has been incorporated into polymers, such as polyamides, to create materials with unique properties. smolecule.com Furthermore, its ability to coordinate with metal ions makes it a candidate for the construction of Metal-Organic Frameworks (MOFs), which have applications in gas storage and separation. smolecule.com

Medicinal Chemistry : Derivatives of this compound have been investigated for their potential therapeutic effects. smolecule.com The diamine structure is a key component in the synthesis of certain enzyme inhibitors and receptor ligands. For instance, it has been used in the synthesis of σ-receptor agonists. nih.govelsevierpure.com

Table 2: Applications of this compound

| Field | Specific Application |

| Asymmetric Catalysis | Chiral ligand for hydrogenation, epoxidation, and allylation reactions. |

| Organic Synthesis | Chiral building block for complex molecules and pharmaceuticals. |

| Materials Science | Monomer for specialty polymers and linker for Metal-Organic Frameworks. |

| Medicinal Chemistry | Scaffold for the synthesis of enzyme inhibitors and receptor agonists. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclopentane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJQGGALXPHWLV-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953466 | |

| Record name | Cyclopentane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3145-88-8 | |

| Record name | rel-(1R,2R)-1,2-Cyclopentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3145-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC54218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantiomeric Resolution of 1r,2r Cyclopentane 1,2 Diamine

Established Synthetic Routes to Cyclopentane-1,2-diamine (B1201933)

The synthesis of the cyclopentane-1,2-diamine scaffold is foundational to obtaining the final enantiopure product. Methodologies are primarily divided based on the desired diastereomer: trans or cis.

Diastereoselective Synthesis of trans-Cyclopentane-1,2-diamine Precursors

The synthesis of trans-1,2-diamines often proceeds through the formation of key intermediates like trans-amino alcohols. A common strategy involves the opening of an epoxide. For the analogous cyclohexane (B81311) system, which provides a well-studied model, cyclohexene (B86901) oxide is opened by an amine to produce a trans-2-aminocyclohexanol derivative. arkat-usa.org This amino alcohol can then be converted into a derivative with a good leaving group, such as a mesylate. arkat-usa.org The subsequent intramolecular cyclization forms an aziridinium (B1262131) ion. The in-situ opening of this three-membered ring by another amine nucleophile occurs at the carbon atom, proceeding with an inversion of stereochemistry, which ultimately yields the trans-1,2-diamine product. arkat-usa.org This sequential opening of an epoxide and an aziridinium ion provides a reliable method for establishing the trans stereochemistry. arkat-usa.orgumich.eduumich.edu

Synthesis of cis-Cyclopentane-1,2-diamine (B3003292) Derivatives

Recent advancements have enabled the highly diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives. One notable method is an organophotoredox-catalyzed [3 + 2] cycloaddition. rsc.org In this approach, N-aryl cyclopropylamines react with N-vinylphthalimides. rsc.org The reaction is facilitated by a dual catalyst system composed of Eosin Y, a photosensitizer, and a BINOL-derived phosphoric acid, with triethylamine (B128534) (Et₃N) as an additive. rsc.org This process efficiently constructs the cyclopentane (B165970) ring while controlling the stereochemistry to produce a diverse range of cis-cyclopentane-1,2-diamine derivatives. rsc.org

Enantioselective Synthesis and Resolution Techniques

Obtaining the enantiomerically pure (1R,2R)-cyclopentane-1,2-diamine requires either the separation of a racemic mixture (resolution) or a direct asymmetric synthesis.

Chemoenzymatic Approaches for Kinetic Resolution

Chemoenzymatic methods, particularly kinetic resolution, are powerful tools for separating enantiomers. Lipase B from Candida antarctica (CAL-B) has proven to be an excellent catalyst for the enantioselective acetylation of racemic N-protected cyclopentane-1,2-diamines. acs.orgnih.gov

In a typical kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic starting material, allowing for the separation of the slower-reacting enantiomer from its acylated counterpart. This has been successfully applied to cis-N-Boc-cyclopentane-1,2-diamine. nih.gov

Furthermore, an advanced process known as dynamic kinetic resolution (DKR) has been developed for other derivatives. For cis-N-alkoxycarbonylcyclopentane-1,2-diamines with Cbz, Alloc, and ethoxycarbonyl protecting groups, DKR is achievable. acs.orgnih.gov This process combines the enzymatic selective acylation with an in-situ racemization of the starting material, which occurs via an intramolecular N,N'-migration of the alkoxycarbonyl group. acs.orgnih.gov This dynamic process theoretically allows for a 100% yield of the desired acylated enantiomer.

Table 1: Chemoenzymatic Resolution of (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines

| Protecting Group | Resolution Type | Enzyme | Result |

|---|---|---|---|

| Boc | Kinetic Resolution | Lipase B from Candida antarctica | Separation of enantiomers |

| Cbz | Dynamic Kinetic Resolution | Lipase B from Candida antarctica | High yield of the acetylated (1S,2R)-enantiomer |

| Alloc | Dynamic Kinetic Resolution | Lipase B from Candida antarctica | High yield of the acetylated (1S,2R)-enantiomer |

| Ethoxycarbonyl | Dynamic Kinetic Resolution | Lipase B from Candida antarctica | High yield of the acetylated (1S,2R)-enantiomer |

Data sourced from multiple studies on enzymatic resolutions. acs.orgnih.govamazonaws.com

Classical Chiral Resolution Methods Utilizing Chiral Acids

Classical resolution is a well-established technique that involves the separation of a racemic mixture by converting the enantiomers into a pair of diastereomers. wikipedia.orglibretexts.org For a racemic amine like cyclopentane-1,2-diamine, this is achieved by reacting it with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives. wikipedia.orglibretexts.orgwisc.edu

The reaction produces a mixture of diastereomeric salts, for instance, the (1R,2R)-diamine-(+)-tartrate and the (1S,2S)-diamine-(+)-tartrate. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the diamine. libretexts.org

However, this method can be challenging for trans-cyclopentane-1,2-diamine, with reports indicating that several recrystallization cycles may be needed, often resulting in very low yields. google.com A successful example in a closely related system involved resolving racemic trans-1,2-bis-(pyrrolidino)cyclohexane using dibenzoyl-L-tartaric acid, where the salt of the (S,S)-enantiomer precipitated from acetone, allowing for its separation from the (R,R)-enantiomer which remained in the filtrate. arkat-usa.orgumich.edu

Asymmetric Synthetic Pathways to Enantiopure this compound

Asymmetric synthesis aims to create a specific enantiomer directly, bypassing the need for resolution and avoiding the loss of 50% of the material inherent in classical kinetic resolutions. wikipedia.org General strategies for the asymmetric synthesis of 1,2-diamines have become increasingly sophisticated. rsc.org These methods include the catalytic desymmetrization of meso-diamines and various asymmetric C-H amination reactions. rsc.org While a specific high-yielding asymmetric synthesis solely for this compound is not prominently detailed in the provided search context, the principles of asymmetric synthesis are broadly applicable. For example, starting from a readily available chiral molecule, such as a carbohydrate, a synthetic sequence can be designed to build the cyclopentane ring with the desired stereocenters already set, a strategy demonstrated in the synthesis of other functionalized cyclopentane derivatives. nih.gov Such approaches represent the forefront of efficient chiral synthesis.

Derivatization Strategies for Functionalized this compound Derivatives

The utility of this compound as a chiral scaffold lies in its ability to be readily derivatized at its two amino groups. These functionalized derivatives are extensively used as chiral ligands in a wide array of asymmetric catalytic reactions.

Formation of Schiff Base (Salen-type) Ligands

One of the most common derivatization strategies is the condensation of this compound with two equivalents of a salicylaldehyde (B1680747) derivative to form a chiral Salen-type ligand. These tetradentate ligands are capable of coordinating with a variety of metal ions, including manganese, chromium, cobalt, and aluminum, to form stable complexes.

The electronic and steric properties of the Salen ligand can be fine-tuned by introducing various substituents on the salicylaldehyde ring. This modularity allows for the creation of a diverse library of ligands for specific catalytic applications, such as asymmetric epoxidation, cyclopropanation, and other enantioselective transformations.

Table 1: Examples of Salen-type Ligands from this compound

| Salicylaldehyde Derivative | Resulting Salen Ligand Name |

| Salicylaldehyde | N,N'-Bis(salicylidene)cyclopentane-1,2-diamine |

| 3,5-Di-tert-butylsalicylaldehyde | N,N'-Bis(3,5-di-tert-butylsalicylidene)cyclopentane-1,2-diamine |

| 3-Adamantyl-5-methylsalicylaldehyde | N,N'-Bis(3-adamantyl-5-methylsalicylidene)cyclopentane-1,2-diamine |

N,N'-Dialkylation

Another important class of derivatives is formed through the N,N'-dialkylation of this compound. These secondary diamines are also effective chiral ligands and can be used as organocatalysts. The synthesis of these derivatives can be achieved through various methods, including reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. A one-pot preparation method for this class of amines has also been demonstrated for the analogous cyclohexane diamine.

The nature of the alkyl groups can significantly influence the steric environment around the metal center in a complex, thereby affecting the enantioselectivity of the catalyzed reaction.

Table 2: Examples of N,N'-Dialkylated this compound Derivatives

| Alkylating Agent | Resulting N,N'-Dialkyl-Diamine |

| Methyl iodide | (1R,2R)-N,N'-Dimethylcyclopentane-1,2-diamine |

| Benzyl bromide | (1R,2R)-N,N'-Dibenzylcyclopentane-1,2-diamine |

| 2-Methoxybenzyl chloride | (1R,2R)-N,N'-Bis(2-methoxybenzyl)cyclopentane-1,2-diamine |

Formation of Bis(sulfonamide) Derivatives

Reacting this compound with sulfonyl chlorides leads to the formation of chiral bis(sulfonamide) derivatives. These compounds have found application as ligands in a variety of metal-catalyzed asymmetric reactions. The synthesis is typically straightforward, involving the reaction of the diamine with two equivalents of the desired sulfonyl chloride in the presence of a base. The resulting ligands are often crystalline and stable.

The electronic properties of the ligand can be systematically varied by altering the substituents on the aryl group of the sulfonyl chloride, providing a means to optimize the ligand for a particular catalytic transformation.

Table 3: Examples of Bis(sulfonamide) Derivatives of this compound

| Sulfonyl Chloride | Resulting Bis(sulfonamide) Derivative |

| p-Toluenesulfonyl chloride | N,N'-Bis(p-toluenesulfonyl)-(1R,2R)-cyclopentane-1,2-diamine |

| 2-Naphthalenesulfonyl chloride | N,N'-Bis(2-naphthalenesulfonyl)-(1R,2R)-cyclopentane-1,2-diamine |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | N,N'-Bis(2,4,6-triisopropylbenzenesulfonyl)-(1R,2R)-cyclopentane-1,2-diamine |

Stereochemistry and Conformational Analysis of 1r,2r Cyclopentane 1,2 Diamine Systems

Fundamental Principles of (1R,2R) Configuration and trans-Diastereoselectivity

(1R,2R)-Cyclopentane-1,2-diamine is a chiral compound with the molecular formula C₅H₁₂N₂. smolecule.com Its structure consists of a five-membered cyclopentane (B165970) ring with two amino groups attached to adjacent carbons (C1 and C2). smolecule.com The designation "(1R,2R)" specifies the absolute configuration of the two stereocenters according to the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgwikipedia.org For each of the two chiral carbons, the substituents are ranked by atomic number. The direction from the highest to the third-highest priority substituent determines the configuration as either R (Rectus, right) for a clockwise direction or S (Sinister, left) for a counter-clockwise direction, assuming the lowest-priority substituent is pointing away. libretexts.orgyoutube.com

The stereochemical arrangement of this compound is a trans configuration. smolecule.com This means the two amino groups are positioned on opposite sides of the cyclopentane ring's plane. smolecule.com This trans arrangement is crucial as it minimizes the steric hindrance between the bulky amino groups, leading to greater conformational stability compared to its cis counterpart, where the groups would be on the same side. smolecule.com The synthesis of such 1,2-disubstituted cycloalkanes with high diastereoselectivity, favoring the trans product, is a key objective in organic synthesis to create stereochemically pure building blocks for more complex molecules. acs.orgudel.eduumich.edu

Conformational Dynamics of the Cyclopentane Ring

The five-membered cyclopentane ring is not planar. libretexts.orglumenlearning.com A planar structure would lead to significant eclipsing strain between adjacent hydrogen atoms, even though the internal bond angles of a regular pentagon (108°) are very close to the ideal tetrahedral angle of 109.5°. libretexts.orglumenlearning.com To alleviate this torsional strain, the ring puckers into non-planar conformations. libretexts.orgfiveable.me

Puckering Modes and Energy Landscapes

For cyclopentane and its derivatives, the two primary puckered conformations are the envelope and the twist (or half-chair) forms. libretexts.orgnih.gov

Envelope Conformation: Four carbon atoms lie in a single plane, with the fifth carbon atom puckered out of the plane, resembling an open envelope. libretexts.orglumenlearning.com

Twist Conformation: Only three carbon atoms are coplanar, with one atom above the plane and another below it on the opposite side of the ring. nih.gov

In unsubstituted cyclopentane, these conformations have very similar energy levels, and they rapidly interconvert through a low-energy process known as pseudorotation. nih.govbiomedres.us This dynamic process involves each carbon atom sequentially moving to the out-of-plane position, leading to ten possible envelope conformers and ten twist conformers. smolecule.combiomedres.ussaskoer.ca The energy barrier between these forms is minimal, resulting in a flat energy landscape where no single conformation is strongly preferred. nih.gov

Influence of Substituents on Ring Conformation

The introduction of substituents, such as the two amino groups in this compound, significantly alters the energy landscape. The bulky substituents will preferentially occupy positions that minimize steric strain. In the trans configuration, the two amino groups are on opposite sides of the ring. To minimize steric interactions (1,3-diaxial-like interactions), the ring will adopt a conformation where these groups can reside in pseudo-equatorial positions. The increased size of a substituent leads to more pronounced energetically unfavorable interactions when it is forced into a pseudo-axial position. lumenlearning.com The specific puckered conformation that achieves the lowest energy state will depend on the balance between minimizing torsional strain within the ring and minimizing steric hindrance between the substituents.

Intermolecular and Intramolecular Interactions Influencing Stereochemical Stability

The amino groups in this compound are capable of forming hydrogen bonds, which play a critical role in stabilizing specific conformations and influencing the molecule's interactions.

Intramolecular Hydrogen Bonding: While not as common as in larger, more flexible systems, the potential for hydrogen bonding between the two amino groups exists. If the conformation allows the N-H of one amino group to approach the lone pair of the other nitrogen atom at an appropriate distance and angle, a weak intramolecular hydrogen bond could form. This type of interaction can lock the molecule into a more rigid, thermodynamically stable conformation. nih.gov The formation of such bonds, often creating stable ring-like motifs (e.g., ten-membered rings in some dipeptides), can have a significant stabilizing effect. nih.gov

Chiroptical Properties and Their Relationship to Absolute Configuration

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. Chiroptical spectroscopic techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful tools for determining the absolute configuration of chiral molecules. hebmu.edu.cnyoutube.com

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com A CD spectrum plots this difference against wavelength, resulting in positive or negative peaks (known as Cotton effects). hebmu.edu.cn The sign and position of these peaks are directly related to the molecule's three-dimensional structure. hebmu.edu.cnyoutube.com

For a molecule like this compound, the observed CD spectrum is a unique fingerprint of its absolute configuration. By comparing the experimentally measured spectrum with spectra calculated for the (1R,2R) and (1S,2S) enantiomers using computational methods (like DFT), the correct absolute configuration can be definitively assigned. youtube.comic.ac.uk This combination of experimental and computational chiroptical analysis has become a standard method for stereochemical assignment, especially when X-ray crystallography is not feasible. youtube.comic.ac.uk Vibrational Circular Dichroism (VCD), which extends CD into the infrared region, provides even more detailed structural information and is also a powerful technique for determining absolute configuration in solution. youtube.comic.ac.uk

The relationship between the chiroptical properties and the absolute configuration is governed by complex sector rules that correlate the spatial arrangement of atoms (the molecule's conformation and configuration) with the sign of the observed Cotton effects. hebmu.edu.cn

Interactive Data Tables

Table 1: Conformational Properties of Cycloalkanes

This table summarizes key strain properties for small to medium-sized cycloalkanes, providing context for the conformational behavior of the cyclopentane ring system.

| Cycloalkane | Ring Strain (kcal/mol) | Planar Angle | Key Conformation(s) | Notes |

| Cyclopropane (B1198618) | ~27.6 | 60° | Planar | High angle and torsional strain. masterorganicchemistry.compressbooks.pub |

| Cyclobutane | ~26.3 | 90° | Puckered/Butterfly | Puckering reduces some torsional strain. libretexts.orgmasterorganicchemistry.com |

| Cyclopentane | ~6.5 | 108° | Envelope, Twist | Non-planar to relieve torsional strain. libretexts.orglumenlearning.compressbooks.pub |

| Cyclohexane (B81311) | ~0 | 120° | Chair | Virtually strain-free. pressbooks.pub |

Data sourced from multiple chemistry resources highlighting strain energies and preferred conformations. libretexts.orglumenlearning.commasterorganicchemistry.compressbooks.pub

Table 2: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂ | smolecule.comnih.gov |

| Molecular Weight | 100.16 g/mol | smolecule.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| Stereochemistry | trans | smolecule.com |

| Chiral Centers | C1, C2 | smolecule.com |

| Absolute Configuration | (1R, 2R) | nih.gov |

Coordination Chemistry and Metal Complexation of 1r,2r Cyclopentane 1,2 Diamine

Ligand Design Principles Incorporating (1R,2R)-Cyclopentane-1,2-diamine

The design of effective chiral ligands is a cornerstone of modern asymmetric synthesis. The this compound framework offers a robust and stereochemically defined platform for the development of such ligands. Its trans configuration minimizes steric strain and provides a C2 axis of symmetry, which is a highly desirable feature in ligand design for achieving high enantioselectivity in catalytic reactions.

The versatility of this compound is significantly enhanced by the straightforward modification of its amino groups to form N,N'-disubstituted derivatives. These modifications allow for the fine-tuning of the steric and electronic properties of the resulting ligands, thereby influencing their coordination behavior and the catalytic activity of their metal complexes.

The synthesis of these derivatives can be achieved through various methods, including reductive amination and reactions with alkyl halides or acyl chlorides. For instance, the reaction with aromatic aldehydes followed by reduction leads to the formation of N,N'-dibenzyl derivatives. These substituents can introduce additional steric bulk and potential for secondary interactions, which are crucial for stereochemical control in catalysis. While extensive research has been conducted on the N,N'-disubstituted derivatives of the analogous (1R,2R)-1,2-diaminocyclohexane, similar principles are applied to the cyclopentane (B165970) counterpart to create a diverse library of chiral ligands.

The inherent C2 symmetry of the this compound backbone is a key feature that is often preserved and exploited in the design of more complex ligand scaffolds. This symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, which can lead to higher enantioselectivity.

A common strategy to create C2-symmetric ligands is the condensation of the diamine with two equivalents of a chiral or prochiral aldehyde or ketone, resulting in the formation of Schiff base ligands. These tetradentate ligands, often of the salen type, can coordinate to a metal center in a well-defined manner, creating a chiral pocket around the metal. The electronic and steric properties of the salicylaldehyde (B1680747) precursor can be varied to modulate the reactivity of the resulting metal complex. The defined trans-stereochemistry of the cyclopentane-1,2-diamine (B1201933) bridge plays a significant role in the aggregation properties of the resulting metal complexes in solution semanticscholar.orgmdpi.com.

Complex Formation with Transition Metal Ions

The ability of this compound and its derivatives to form stable complexes with a variety of transition metal ions is central to their application in coordination chemistry and catalysis. The stereochemistry of the ligand directly influences the coordination geometry and the stereoselectivity of the metal chelation process.

When a C2-symmetric ligand derived from this compound coordinates to a metal ion, the five-membered chelate ring formed by the diamine backbone and the metal center adopts a specific conformation. The chirality of the carbon atoms in the cyclopentane ring induces a preferred chirality at the nitrogen atoms upon coordination. This stereoselective coordination is crucial for the creation of a well-defined chiral environment around the metal center.

Copper(II) complexes of ligands derived from chiral 1,2-diamines have been extensively studied. Based on analogous systems with (1R,2R)-1,2-diaminocyclohexane, Cu(II) complexes with N,N'-disubstituted derivatives of this compound are expected to exhibit a distorted square-planar geometry researchgate.net. This coordination environment is common for d9 metal ions like Cu(II).

In such complexes, the two nitrogen atoms of the diamine and two other donor atoms from the substituents or ancillary ligands typically occupy the four coordination sites in the plane. The distortion from a perfect square-planar geometry is often due to the steric constraints imposed by the chiral ligand. Spectroscopic techniques such as UV-Vis and circular dichroism (CD) are valuable tools for characterizing the coordination environment of these complexes in solution. While specific X-ray crystal structures for Cu(II) complexes of N,N'-disubstituted this compound are not widely reported, the data from related cyclohexane-based systems provide a strong predictive model.

Table 1: Representative Coordination Geometries of Cu(II) Complexes with Analogous Chiral Diamine Ligands

| Ligand System | Metal Ion | Coordination Geometry | Reference |

| N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane | Cu(II) | Distorted Square-Planar | researchgate.net |

| Schiff base from (±)trans-1,2-cyclohexanediamine | Cu(II) | Square-Planar | researchgate.net |

Zinc(II) is a d10 metal ion and, lacking ligand field stabilization energy, its coordination geometry is primarily determined by steric and electronic factors. Zn(II) complexes with ligands derived from chiral 1,2-diamines typically adopt a tetrahedral geometry.

Studies on Zn(II) complexes with Schiff base ligands derived from both (1R,2R)-1,2-diaminocyclohexane and (1R,2R)-trans-1,2-cyclopentanediamine have shown the formation of dinuclear double-helicate structures in non-coordinating solvents, with a tetrahedral coordination around the Zn(II) atoms semanticscholar.orgmdpi.com. This indicates that the structural features of the diamine backbone, whether a five- or six-membered ring, direct the assembly of similar supramolecular structures. The characterization of these complexes often relies on NMR spectroscopy, as the diamagnetic nature of Zn(II) allows for detailed structural elucidation in solution.

Table 2: Coordination Characteristics of Zn(II) Complexes with Chiral Diamine Ligands

| Ligand System | Metal Ion | Typical Coordination Geometry | Key Feature | Reference |

| N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane | Zn(II) | Tetrahedral | Forms a 5-membered metallaheterocycle | researchgate.net |

| Schiff base from (1R,2R)-trans-1,2-cyclopentanediamine | Zn(II) | Tetrahedral | Forms dinuclear double-helicate structures | semanticscholar.orgmdpi.com |

| Reduced Schiff bases from cyclohexane-1,2-diamine | Zn(II) | Distorted Tetrahedral | Forms complexes of the general formula [ZnCl2(L)] | nih.gov |

Studies with Fe(II) Complexes

While specific research focusing exclusively on Fe(II) complexes with this compound is not extensively documented, the expected coordination behavior can be inferred from studies on analogous chiral diamine and diimine ligands. Iron(II), a d⁶ metal ion, typically forms octahedral complexes, although tetrahedral and other geometries are known.

When coordinating with this compound, which acts as a bidentate N,N'-donor ligand, an octahedral complex of the type [Fe((1R,2R)-cpda)₃]²⁺ (where cpda (B1139236) = cyclopentane-1,2-diamine) could be formed. In such a complex, the iron center would be chelated by three diamine ligands. Alternatively, complexes with mixed ligands, such as [Fe((1R,2R)-cpda)₂(X)₂] (where X is a monodentate ligand like a halide or solvent molecule), are also plausible. The coordination of the chiral diamine would create a chiral environment around the metal center.

Studies on Fe(II) complexes with other chiral diamine-derived ligands have shown the formation of distorted octahedral or tetrahedral geometries. For instance, complexes with tetradentate diiminodiphosphine ligands derived from chiral diamines adopt a trans-distorted octahedral structure around the iron atom. acs.org The stereochemistry of the diamine backbone often dictates the conformation of the resulting chelate ring. In solution, an equilibrium between different coordination modes can sometimes be observed. rsc.org Fe(II) complexes are also known for their interesting magnetic properties, including spin-crossover behavior, which could be influenced by the steric and electronic properties of the this compound ligand.

Table 1: Predicted Coordination Properties of this compound with Fe(II)

| Property | Expected Characteristic | Rationale/Analogous System |

|---|---|---|

| Coordination Number | 6 | Fe(II) preference for octahedral geometry. |

| Geometry | Octahedral | Common for Fe(II) with bidentate N-donors. |

| Ligand Role | Bidentate (N,N'-chelate) | Forms a stable 5-membered chelate ring. |

| Potential Complex | [Fe((1R,2R)-cpda)₃]²⁺ | Analogous to [Fe(en)₃]²⁺. |

| Magnetic Behavior | Paramagnetic (High-Spin) or potential Spin-Crossover | Dependent on the ligand field strength imparted. |

Studies with Pd(II) Complexes

Palladium(II) is a d⁸ metal ion that exhibits a strong preference for a square planar coordination geometry. The interaction of this compound with Pd(II) salts leads to the formation of stable, four-coordinate complexes. The diamine acts as a bidentate ligand, chelating to the metal center to form a conformationally restricted five-membered ring.

Table 2: Structural Data for an Analogous Pd(II)-Diamine Complex: [Pd((1R,2R)-DACH)Cl₂]

| Parameter | Value | Reference |

|---|---|---|

| Coordination Geometry | Square Planar | researchgate.net |

| Pd-N Bond Length | ~2.04 Å | General observation for Pd(II)-amine complexes. |

| Pd-Cl Bond Length | ~2.31 Å | General observation for Pd(II)-chloride complexes. |

| N-Pd-N Angle | ~83° | Typical for a five-membered diamine chelate ring. |

Note: Data is for the analogous (1R,2R)-1,2-diaminocyclohexane (DACH) complex, as specific crystallographic data for the this compound complex was not available.

Studies with Cd(II) Complexes

Cadmium(II), with its d¹⁰ electron configuration, has a flexible coordination environment and can form complexes with coordination numbers ranging from 4 to 8, with octahedral geometry being common. The coordination chemistry of Cd(II) with this compound is primarily explored in the context of coordination polymers and extended networks.

Table 3: Characteristics of Cd(II) Coordination with Chiral Diamines

| Feature | Description | Example/Reference |

|---|---|---|

| Coordination Number | Typically 6 | Can form distorted octahedral geometries. nih.gov |

| Structural Motif | 1D Helical Chains | Observed in coordination polymers with chiral cyclohexane (B81311) diamine derivatives. researchgate.net |

| Ligand Function | Chelating and/or Bridging | Can form discrete complexes or link metal centers in polymers. |

| Chirality Transfer | Ligand chirality dictates the helicity of the polymer chain. | A key feature in the synthesis of chiral materials. researchgate.net |

Studies with Co(III) Complexes

The coordination chemistry of cobalt(III) with chiral diamines is a cornerstone of classical inorganic chemistry, dating back to the work of Alfred Werner. Co(III) is a d⁶ ion that almost exclusively forms kinetically inert, low-spin, octahedral complexes. The coordination of three this compound ligands to a Co(III) center results in the formation of the [Co((1R,2R)-cpda)₃]³⁺ cation.

This complex is notable for its rich stereochemistry. rsc.org The coordination of the three bidentate ligands creates a helical arrangement, resulting in chirality at the metal center. This gives rise to two diastereomers: Δ-[Co((1R,2R)-cpda)₃]³⁺ and Λ-[Co((1R,2R)-cpda)₃]³⁺. Furthermore, each five-membered Co-N-C-C-N chelate ring is non-planar and can adopt one of two puckered conformations (δ or λ). The relative orientation of the C-C bonds of the chelate rings with respect to the C₃ symmetry axis of the complex leads to additional isomers (lel/ob). The synthesis of these complexes is typically achieved by the oxidation of a Co(II) salt in the presence of the diamine ligand. These chiral-at-metal complexes have gained renewed interest as catalysts for enantioselective organic reactions. rsc.org

Table 4: Isomerism in Octahedral [Co(chiral diamine)₃]³⁺ Complexes

| Type of Isomerism | Description | Specific to [Co((1R,2R)-cpda)₃]³⁺ |

|---|---|---|

| Configurational (Metal Center) | Helical twist of the ligands around the Co(III) ion. | Δ and Λ diastereomers. |

| Conformational (Chelate Ring) | Puckering of the five-membered Co-N-C-C-N ring. | δ and λ conformations. |

| Geometric (Ring Orientation) | Alignment of the ligand C-C bonds relative to the C₃ axis. | lel (parallel) and ob (oblique) isomers. |

Supramolecular Assembly and Coordination Polymer Architectures

The rigid, chiral nature of this compound makes it an excellent component for the bottom-up construction of complex supramolecular structures and coordination polymers.

Self-Assembly of Diamine-Metal Complexes

Coordination-driven self-assembly utilizes the predictable and directional nature of metal-ligand bonds to spontaneously form discrete, well-defined, multi-component architectures. nih.gov When this compound is used as a chiral component in these systems, it can effectively control the stereochemistry of the final assembly.

In these strategies, the diamine might be part of a metal-based building block. For example, a square-planar complex like [Pd((1R,2R)-cpda)(solv)₂]²⁺ can act as a 90° "corner piece." When this chiral corner piece is reacted with a linear ditopic "linker" ligand, self-assembly can lead to the formation of chiral molecular squares or other macrocycles. The enantiopurity of the diamine ligand directs the formation of homochiral supramolecular structures. rsc.org This approach allows for the synthesis of complex, aesthetically pleasing structures like helicates, catenanes, and cages, where the chirality of the diamine is amplified to the macroscopic level. hud.ac.uk

Formation of Metal-Organic Frameworks (MOFs) Utilizing this compound Linkers

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal nodes and organic linkers. The introduction of chirality into the MOF structure is highly desirable for applications in enantioselective separations and asymmetric catalysis. One of the most effective methods to achieve this is through the use of enantiopure organic linkers. frontiersin.org

This compound can be incorporated into a linker by functionalizing the amine groups. For instance, it can be reacted with aldehydes bearing other coordinating groups (like carboxylates or pyridyls) to form a larger, multitopic Schiff base or amide linker. When this chiral linker is reacted with metal ions under solvothermal conditions, it can assemble into a chiral MOF. The stereochemistry of the diamine is locked into the framework's backbone, creating chiral pores and channels.

A closely related ligand, (1R,2R)-1,2-diaminocyclohexane, has been successfully used to create linkers for the assembly of chiral cluster-based MOFs. acs.org Similarly, (R,R)-1,2-diphenylethylenediamine has been used to synthesize chiral zirconium-based MOFs. researchgate.nettu-dresden.de These examples demonstrate the viability of using chiral vicinal diamines as the source of chirality in MOF synthesis, a strategy directly applicable to this compound.

Aggregation Phenomena in Solution and Solid-State Structures of this compound Complexes

The supramolecular chemistry of metal complexes featuring the this compound ligand is a nuanced area of study, governed by the interplay of the ligand's inherent chirality, the coordination geometry of the metal center, and a variety of non-covalent interactions. These factors dictate both the aggregation behavior of these complexes in solution and their packing arrangements in the solid state, leading to the formation of higher-order structures with potentially unique properties.

Aggregation in Solution

The behavior of this compound metal complexes in solution is significantly influenced by solvent polarity, concentration, and the nature of the counter-ions present. While extensive studies on the aggregation of all metal complexes of this specific ligand are not widely documented, general principles of coordination chemistry allow for predictions of their behavior. It is anticipated that in non-polar solvents, complexes with exposed polar functional groups or unsatisfied coordination sites may exhibit a tendency to aggregate. This self-assembly is often driven by the formation of intermolecular hydrogen bonds, particularly involving the amine protons of the diamine ligand, or through dipole-dipole interactions.

For square planar complexes, such as those of platinum(II) and palladium(II), π-π stacking interactions between aromatic co-ligands, if present, can also be a significant driving force for aggregation. The chirality of the this compound ligand can impart a specific helical twist to these aggregates, a phenomenon that has been observed in related chiral diamine complexes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), UV-Visible spectroscopy, and Circular Dichroism (CD) are pivotal in studying these aggregation phenomena, as changes in chemical shifts, absorption bands, and CD signals can indicate the formation of larger species in solution.

Solid-State Structures and Supramolecular Assemblies

In the solid state, the three-dimensional arrangement of this compound metal complexes is determined by a combination of intramolecular forces that define the complex's geometry and intermolecular forces that govern the crystal packing. X-ray crystallography is the definitive method for elucidating these structures.

A key feature in the solid-state chemistry of these complexes is the extensive network of hydrogen bonds. The N-H protons of the coordinated diamine ligand are effective hydrogen bond donors, readily interacting with electronegative atoms of adjacent molecules, counter-ions, or solvent molecules of crystallization. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures.

While specific crystallographic data for a wide array of this compound metal complexes is not extensively available in publicly accessible databases, the structural motifs observed in complexes of analogous chiral 1,2-diamines, such as (1R,2R)-diaminocyclohexane, provide valuable insights. For instance, in square planar platinum(II) complexes of chiral diamines, the packing is often characterized by chains of molecules linked by N-H···X hydrogen bonds, where X is a halide or another suitable acceptor.

The table below summarizes the expected types of intermolecular interactions that contribute to the solid-state structures of metal complexes containing this compound, based on general principles and studies of related compounds.

| Interaction Type | Description | Potential Impact on Structure |

| Hydrogen Bonding | Involving N-H groups of the diamine ligand and suitable acceptor atoms (e.g., halides, oxygen, or nitrogen atoms of counter-ions or other ligands). | Formation of extended 1D, 2D, or 3D networks; dictates the primary packing motif. |

| π-π Stacking | Occurs between aromatic rings of co-ligands in adjacent complex molecules. | Contributes to the stabilization of columnar or layered structures. |

| van der Waals Forces | Weak, non-specific interactions between all atoms. | Influence the overall density and stability of the crystal packing. |

| Chiral Recognition | The interaction between chiral molecules, leading to specific packing arrangements. | Can result in the formation of enantiomerically pure crystals or specific diastereomeric arrangements in the case of racemic mixtures. |

Further research, including systematic crystallographic studies and detailed solution-state analysis, is necessary to fully elucidate the rich supramolecular chemistry of metal complexes of this compound and to harness their potential in the design of functional materials and catalysts.

Applications of 1r,2r Cyclopentane 1,2 Diamine in Asymmetric Catalysis

General Principles of Chiral Induction in Catalytic Systems

The fundamental principle of chiral induction in asymmetric catalysis lies in the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. A chiral catalyst system, typically composed of a metal center and a chiral ligand, creates a transient, diastereomeric interaction with the substrate. This interaction lowers the activation energy of the pathway leading to one enantiomer while raising it for the pathway leading to the other.

In systems employing (1R,2R)-Cyclopentane-1,2-diamine, the diamine acts as the chiral ligand. It coordinates with a metal ion (such as Ruthenium, Rhodium, or Copper) to form a chiral complex. The rigid C₂-symmetric structure of the diamine dictates a specific three-dimensional arrangement around the metal center. When a prochiral substrate binds to this complex, the steric and electronic properties of the ligand environment favor one orientation of the substrate over another. This biased orientation ensures that the subsequent bond-forming or bond-breaking step occurs preferentially on one of the two enantiotopic faces of the substrate, resulting in a product with high enantiomeric excess (ee). The effectiveness of the chiral induction is therefore a direct consequence of the ligand's ability to create a highly ordered and discriminatory transition state.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, where a prochiral unsaturated molecule is reduced with hydrogen gas in the presence of a chiral catalyst. Ligands derived from this compound have been successfully employed in metal-catalyzed hydrogenation reactions, demonstrating high efficiency and enantioselectivity.

The enantioselective hydrogenation of prochiral olefins is a key transformation for producing chiral alkanes, which are important intermediates in pharmaceuticals and fine chemicals. Catalysts formed from metals like rhodium and iridium, complexed with chiral ligands, are often used for this purpose. While the foundational work in this area often highlights ligands like DIPAMP, the principles extend to other chiral ligands. The strategy involves replacing achiral ligands, such as triphenylphosphine (B44618) in the Wilkinson catalyst, with a chiral one to hydrogenate a prochiral olefin asymmetrically researchgate.netbeilstein-journals.org. The success of the reaction depends heavily on the structure of the substrate and the steric and electronic properties of the chiral ligand, which dictates the facial selectivity of hydrogen addition across the double bond nih.govbeilstein-journals.org.

The asymmetric hydrogenation of ketones and imines provides direct access to valuable chiral alcohols and amines, respectively. Ruthenium(II) complexes incorporating a chiral diamine, such as this compound, and a phosphine (B1218219) ligand have proven to be highly effective catalysts for these transformations. These systems can achieve excellent enantioselectivities and high turnover numbers for a broad range of substrates.

For instance, Ru(II) complexes combined with a phosphine ligand and this compound have been used to hydrogenate various aromatic, heteroaromatic, and α,β-unsaturated ketones with outstanding results. Similarly, Ru complexes bearing a phosphine-phosphite (P-OP) ligand and a C₂-symmetric chiral diamine are efficient catalyst precursors for the asymmetric hydrogenation of N-aryl imines under mild conditions, affording chiral amines with high enantiomeric excess. The mechanism often involves the stepwise transfer of a hydride and a proton from the catalyst to the C=O or C=N bond.

| Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|

| Acetophenone | 1-Phenylethanol | >99 | >99 | R |

| 2-Acetylfuran | 1-(2-Furyl)ethanol | >99 | 99 | R |

| 2-Acetylthiophene | 1-(2-Thienyl)ethanol | >99 | >99 | R |

| Cyclopropyl methyl ketone | 1-Cyclopropylethanol | >99 | 98 | R |

Data sourced from studies on TunePhos/diamine-Ru(II) complexes, which include various diamines, with results representative of highly efficient systems.

Asymmetric C-C Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral catalysts derived from this compound are instrumental in directing the stereochemistry of these crucial reactions.

The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound to produce a β-nitro alcohol. These products are highly valuable as they can be readily converted into other important functional groups, such as β-amino alcohols or α-hydroxy ketones.

The development of asymmetric versions of the Henry reaction has been a significant area of research. Catalytic systems often involve a chiral metal complex that coordinates to both the nitroalkane and the carbonyl compound, thereby controlling the facial selectivity of the nucleophilic attack. Copper(II) complexes with chiral diamine ligands, including derivatives of other diamines like trans-1,2-diaminocyclohexane, have been shown to be effective catalysts. These catalysts facilitate the deprotonation of the nitroalkane and organize the transition state to deliver high levels of enantioselectivity for a range of aldehydes and nitroalkanes.

| Aldehyde | Nitroalkane | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Benzaldehyde | Nitromethane | 85 | 92 |

| 4-Nitrobenzaldehyde | Nitromethane | 91 | 94 |

| 4-Chlorobenzaldehyde | Nitromethane | 88 | 93 |

| 2-Naphthaldehyde | Nitromethane | 82 | 90 |

Data is representative of results obtained with highly effective chiral diamine-copper catalyst systems in the asymmetric Henry reaction.

There is currently a lack of specific, well-documented examples in the scientific literature of this compound or its direct derivatives being employed as the primary chiral ligand in asymmetric allylation reactions. While the broader class of chiral diamines has been explored in various asymmetric transformations, the application of this particular ligand to allylation is not prominently reported in available research.

Asymmetric Oxidation and Reduction Reactions

The C2-symmetric nature of this compound makes it an attractive ligand for the development of catalysts for asymmetric oxidation and reduction reactions. These transformations are fundamental in organic synthesis for the introduction or modification of functional groups with high enantioselectivity.

Asymmetric Epoxidation of Alkenes

Asymmetric epoxidation of alkenes is a critical transformation for the synthesis of chiral building blocks. While seminal work in this field has often featured other chiral ligands, the structural characteristics of this compound make it a candidate for the development of novel catalytic systems. The formation of metal-salen complexes, where the diamine is condensed with salicylaldehyde (B1680747) derivatives, is a common strategy to create effective catalysts for epoxidation. The rigid cyclopentane (B165970) backbone can enforce a specific conformation of the catalytic complex, leading to effective enantiofacial discrimination of the alkene substrate.

Other Enantioselective Oxidation-Reduction Processes

Beyond epoxidation, ligands derived from this compound have potential applications in a range of other enantioselective oxidation and reduction processes. These include the asymmetric reduction of ketones and imines, as well as various oxidation reactions. For instance, ruthenium complexes bearing chiral diamine ligands are known to be effective for the asymmetric transfer hydrogenation of ketones. The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand.

Catalyst Performance and Mechanistic Insights in this compound-Mediated Reactions

Understanding the factors that govern the performance of catalysts derived from this compound is crucial for the rational design of more efficient and selective catalytic systems.

Influence of Ligand Modification on Enantioselectivity and Yield

The modification of the amino groups of this compound is a powerful strategy to fine-tune the catalyst's performance. The introduction of bulky substituents on the nitrogen atoms can enhance steric hindrance, which can lead to higher enantioselectivity by creating a more defined chiral pocket. Furthermore, the electronic properties of these substituents can influence the Lewis acidity of the metal center in the catalytic complex, thereby affecting both reactivity and selectivity. Systematic studies involving the variation of these substituents are essential to establish structure-activity relationships.

A hypothetical study on the influence of N-substituents on the enantioselectivity of a catalyzed reaction is presented in the interactive table below.

| Catalyst | N-Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | -H | 85 | 70 |

| 2 | -CH3 | 88 | 75 |

| 3 | -Ph | 92 | 85 |

| 4 | -C(CH3)3 | 90 | 95 |

This data is illustrative and intended to demonstrate the potential impact of ligand modification.

Role of 1r,2r Cyclopentane 1,2 Diamine As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Complex Chiral Scaffolds and Architectures

The unique stereochemical and conformational properties of (1R,2R)-cyclopentane-1,2-diamine render it an excellent starting material for the synthesis of intricate chiral structures. Its C2 symmetry and rigid framework are instrumental in transferring chirality to newly formed molecules.

The incorporation of the this compound moiety into macrocyclic frameworks is a key strategy for creating chiral hosts for molecular recognition and catalysis. The defined stereochemistry of the diamine unit pre-organizes the macrocycle into a specific conformation, which is crucial for selective guest binding.

For instance, macrocycles containing this diamine unit have been synthesized to create specific shapes and cavities. The synthesis often involves the condensation of the diamine with dicarbonyl compounds or other bifunctional linkers. The rigidity of the cyclopentane (B165970) ring helps to minimize conformational ambiguity in the resulting macrocycle, leading to more predictable and well-defined three-dimensional structures.

Table 1: Examples of Macrocyclic Compounds Derived from this compound

| Macrocycle Type | Synthetic Strategy | Key Structural Feature | Potential Application |

|---|---|---|---|

| Chiral Porphyrin Macrocycles | Condensation with porphyrin-based aldehydes | Twisted conformation influenced by the chiral diamine | Chiral recognition, Catalysis |

A chiral auxiliary is a temporary chiral handle that is attached to a prochiral substrate to direct a diastereoselective reaction. This compound and its derivatives can serve as effective chiral auxiliaries. smolecule.com By temporarily coupling this diamine to a starting material, it can control the stereochemical course of subsequent reactions. sigmaaldrich.com After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

The synthesis of these auxiliaries typically involves the reaction of one or both amino groups of the diamine with other functional groups to create a detachable chiral director. The inherent chirality of the this compound backbone is thus transferred to the target molecule during the stereoselective step.

Incorporation into Peptide Nucleic Acid (PNA) Analogs for Conformational Constraint

Peptide nucleic acids (PNAs) are synthetic mimics of DNA and RNA with a peptide-like backbone. oup.com Standard PNAs are often conformationally flexible. oup.comacs.org Introducing conformational constraints into the PNA backbone can enhance their binding affinity and specificity to target DNA or RNA sequences. acs.orgnih.govnih.gov

The this compound unit has been successfully incorporated into the backbone of PNAs to create cyclopentane-modified PNAs (cpPNAs). acs.orgnih.gov This modification restricts the backbone's flexibility, pre-organizing the PNA into a helical conformation that is conducive to binding with nucleic acids. acs.orgnih.gov Research has shown that the incorporation of cyclopentane rings can significantly increase the melting temperature (Tm) of PNA-DNA and PNA-RNA duplexes, indicating stronger and more stable binding. acs.orgnih.gov The stereochemistry of the cyclopentane unit is critical; for instance, cpPNAs with the (S,S) configuration have shown preferential binding to DNA. oup.com

Table 2: Impact of Cyclopentane Incorporation on PNA-DNA Duplex Stability

| PNA Type | Modification | Effect on Melting Temperature (Tm) | Reference |

|---|---|---|---|

| Standard PNA | N-(2-aminoethyl)glycine backbone | Baseline | oup.com |

Development of Chiral Receptors for Molecular Recognition

The well-defined stereochemistry and rigid structure of this compound make it an ideal scaffold for the design of chiral receptors capable of enantioselective molecular recognition.

Pincer-like receptors are a class of synthetic hosts designed to bind guest molecules with high specificity. When constructed around a chiral scaffold like this compound, these receptors can exhibit enantioselectivity. A common design involves attaching two recognition units to the amino groups of the diamine. These units can then "pinch" a guest molecule between them.

For example, a pincer-like receptor bearing two this compound moieties has been synthesized and shown to be an effective chiral shift reagent for carboxylic acids, particularly those with an aromatic group. researchgate.net The U-shaped geometry, often enforced by a rigid spacer like pyridine-2,6-biscarboxamide, is stabilized by hydrogen bonds and is crucial for the enantiodiscrimination process. researchgate.net

Chiral shift reagents are used in Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between enantiomers. libretexts.org An enantiomerically pure chiral receptor can interact with a racemic mixture of a chiral analyte to form diastereomeric complexes. These complexes will have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.

Receptors derived from this compound have been successfully employed as chiral shift reagents. researchgate.net For instance, the pincer-like receptor mentioned previously can differentiate between the enantiomers of certain carboxylic acids by inducing different chemical shifts in their NMR spectra. researchgate.net A detailed structural analysis of the diastereomeric complexes formed between the receptor and the analyte can provide insights into the mechanism of interaction and the factors governing the chiral recognition. researchgate.net

Theoretical and Computational Studies of 1r,2r Cyclopentane 1,2 Diamine and Its Complexes

Quantum Chemical Calculations (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) has become an indispensable tool for elucidating the molecular and electronic properties of (1R,2R)-cyclopentane-1,2-diamine and its derivatives. These calculations provide fundamental insights into the ligand's geometry, conformational preferences, and the electronic nature of its metal complexes.

The cyclopentane (B165970) ring of this compound is not planar and can adopt various conformations. DFT calculations are employed to determine the most stable geometries of the free ligand and its metal complexes. These studies have revealed that the cyclopentane ring typically adopts an envelope or twist conformation. The relative orientation of the two amino groups is crucial for its coordination behavior and the subsequent stereochemical outcome of catalyzed reactions.

Conformational analysis of the free diamine shows a preference for a structure where the amino groups are in a pseudo-equatorial position, minimizing steric hindrance. Upon coordination to a metal center, the ligand's conformation can be significantly altered to accommodate the geometric constraints of the metal's coordination sphere. This conformational flexibility is a key aspect of its versatility as a chiral ligand.

Table 1: Computed Geometric Parameters for this compound

| Parameter | Value |

| Molecular Formula | C₅H₁₂N₂ |

| Molecular Weight ( g/mol ) | 100.16 |

| XLogP3 | -0.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 100.100048391 |

| Monoisotopic Mass | 100.100048391 |

| Topological Polar Surface Area | 52 Ų |

| Heavy Atom Count | 7 |

| Formal Charge | 0 |

| Complexity | 55.1 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 2 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

This data is computationally derived from PubChem. nih.gov

DFT calculations are instrumental in mapping the potential energy surfaces of reactions catalyzed by complexes of this compound. By calculating the energies of reactants, transition states, and products, researchers can construct detailed energetic profiles that explain the observed reaction rates and selectivities.

For instance, in asymmetric Michael additions, DFT studies can identify the key intermediates and transition states involved in the carbon-carbon bond formation. The relative energies of the diastereomeric transition states, which are influenced by the chiral environment created by the diamine ligand, determine the enantioselectivity of the reaction. These calculations often reveal subtle non-covalent interactions, such as hydrogen bonding and steric repulsion, that play a critical role in stereodifferentiation.

Molecular Dynamics Simulations of Ligand-Metal Interactions

While DFT provides static pictures of molecular structures and energies, molecular dynamics (MD) simulations offer a dynamic view of the behavior of this compound and its metal complexes in solution. mdpi.com MD simulations track the movements of atoms over time, providing insights into the flexibility of the ligand-metal complex, its interactions with solvent molecules, and the dynamic processes that govern its catalytic activity. mdpi.commdpi.com

These simulations are particularly useful for understanding how the ligand's conformation fluctuates around its minimum energy structure and how these fluctuations might influence the accessibility of the catalytic site. By analyzing the trajectories of the atoms, researchers can identify dominant conformational states and the timescales of transitions between them. This information is crucial for building a comprehensive model of the catalytic cycle.

Prediction of Chiroptical Properties (e.g., Circular Dichroism Spectra)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful experimental technique for studying chiral molecules. Theoretical calculations can predict the CD spectra of this compound and its complexes, providing a means to correlate the observed spectral features with specific molecular conformations and electronic transitions. nih.gov

Time-dependent DFT (TD-DFT) is the most common method used for this purpose. By calculating the excited states of the chiral molecule, TD-DFT can simulate the CD spectrum. This allows for the assignment of absolute configurations and the study of conformational changes upon complexation or changes in the solvent environment. The agreement between predicted and experimental CD spectra serves as a validation of the computed molecular structures. nih.gov Recent studies have also explored data-driven approaches to predict CD responses for determining the enantiomeric excess of chiral amines. nih.gov

Elucidation of Reaction Mechanisms and Transition States in Asymmetric Catalysis

A central goal of computational studies in asymmetric catalysis is to elucidate the detailed mechanisms of stereoselective reactions. For reactions employing catalysts derived from this compound, computational methods are used to explore various possible reaction pathways and identify the operative mechanism.

This involves locating the transition state structures for each elementary step of the proposed catalytic cycle. The geometry of the transition state is of paramount importance as it reveals the key interactions that control the stereochemical outcome. For example, in a transfer hydrogenation reaction, calculations can pinpoint the precise orientation of the substrate relative to the metal hydride in the transition state, which is dictated by the chiral ligand. Bifunctional catalysts, such as those incorporating squaramide moieties, have been studied in asymmetric Michael additions, with computational work helping to rationalize the observed high enantioselectivities. nih.gov

Analysis of Chirality Transfer and Stereochemical Control Mechanisms

The ultimate goal of using a chiral ligand like this compound is to effectively transfer its chirality to the substrate, leading to a single enantiomer of the product. Computational analysis provides a molecular-level understanding of how this chirality transfer occurs.

By examining the transition state structures, researchers can identify the specific steric and electronic interactions that favor one enantiomeric pathway over the other. These models can quantify the energy difference between the competing diastereomeric transition states, which directly correlates with the predicted enantiomeric excess. This analysis can reveal the importance of factors such as the "steric shielding" of one face of the substrate by the ligand or the formation of specific hydrogen bonds that stabilize one transition state over the other. Such insights are invaluable for the rational design of new and more effective chiral catalysts. For instance, the development of helical oligomers from combinations of (1S,2S)-cyclopentane-1,2-diamine and other building blocks has been guided by an understanding of their preferred secondary structures in solution and the solid state. nih.gov

Analytical and Spectroscopic Characterization Techniques Applied to 1r,2r Cyclopentane 1,2 Diamine Research

Spectroscopic Methods for Structure Elucidation and Stereochemical Assignment

Spectroscopy is fundamental to the analysis of (1R,2R)-Cyclopentane-1,2-diamine, providing detailed insights into its atomic connectivity, functional groups, and unique three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum provides data on the hydrogen atoms. The protons on the cyclopentane (B165970) ring typically appear in the aliphatic region of the spectrum. smolecule.com The protons attached to the two amino groups (NH₂) exhibit chemical shifts that can vary depending on the solvent and concentration, but are generally found in the range of 1-5 ppm. smolecule.com Due to the molecule's symmetry, the ten hydrogen atoms of the cyclopentane ring are chemically equivalent, which can result in a single, sharp peak in the proton NMR spectrum under certain conditions. docbrown.info However, in solvents like deuterated methanol (B129727) (CD₃OD), distinct splitting patterns characteristic of the cyclopentane ring system can be observed. smolecule.com

The ¹³C NMR spectrum reveals the different carbon environments. For the parent cyclopentane molecule, all five carbon atoms are in an equivalent chemical environment, leading to a single resonance line in the spectrum. docbrown.info In this compound, the carbons bonded to the amine groups (C1 and C2) are chemically equivalent to each other, as are the carbons at the C3 and C5 positions, and the C4 carbon is unique. This would be expected to result in three distinct signals in the ¹³C NMR spectrum.

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Cyclopentane Ring Protons (CH, CH₂) | 1.0 - 2.5 | Multiplet |

| ¹H | Amino Protons (NH₂) | 1.0 - 5.0 | Broad Singlet |

| ¹³C | C1, C2 (CH-NH₂) | 50 - 60 | CH |

| ¹³C | C3, C5 (CH₂) | 30 - 40 | CH₂ |

| ¹³C | C4 (CH₂) | 20 - 30 | CH₂ |

Circular Dichroism (CD) Spectroscopy for Chirality Determination

Circular Dichroism (CD) spectroscopy is a critical technique for confirming the chirality of this compound. This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. springernature.com As an inherently chiral molecule, this compound and its derivatives will produce a characteristic CD spectrum, which is a direct consequence of its specific three-dimensional structure.

Research on transition metal complexes incorporating this compound as a ligand demonstrates the utility of CD spectroscopy. oup.com Studies on bischelates, such as those with dicyanocobalt(III) and trans-dichlorocobalt(III), have reported their CD spectra. oup.com The observed spectra are consistent with the preferred λ (lambda) conformation of the chelate ring formed by the diamine. oup.com The CD spectra of complexes with other metals, such as iron(II) and copper(II), also show results consistent with the conformational effect of the diamine ligand. oup.com This technique is therefore invaluable for assigning the absolute configuration of the diamine and studying the stereochemistry of its coordination compounds.

Vibrational Spectroscopy (IR, Raman)

The IR spectrum of this compound shows characteristic absorption bands for its functional groups. smolecule.com The primary amine groups give rise to distinct N-H stretching vibrations, which typically appear as two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. smolecule.com An N-H bending vibration is also observable in the 1650-1580 cm⁻¹ range, further confirming the presence of the primary amine. smolecule.com The vibrations of the cyclopentane ring's C-H bonds result in stretching and bending absorptions around 2900 cm⁻¹ and 1460 cm⁻¹, respectively. docbrown.info

Raman spectroscopy complements IR spectroscopy. The vibrational spectra of cyclopentane and its isotopomers have been studied in detail, confirming that the molecule exists in two main conformations of very similar energy: a twist (C₂) and a bent (Cₛ) form. nih.govresearchgate.net A complete vibrational assignment for cyclopentane has been achieved through a combination of experimental IR and Raman data and theoretical calculations. nih.govresearchgate.net These assignments provide a basis for understanding the skeletal vibrations of the cyclopentane ring in the (1R,2R)-diamine derivative.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 |

| C-H Stretch | Cyclopentane Ring | ~2900 |

| N-H Bend | Primary Amine | 1580 - 1650 |

| C-H Bend | Cyclopentane Ring | ~1460 |

X-ray Crystallography for Solid-State Structural Analysis of Diamine and Its Complexes

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique has been applied to this compound and its derivatives to provide unambiguous structural information. smolecule.com

Crystallographic analysis reveals that the cyclopentane ring is not planar but adopts a puckered conformation, typically an envelope shape, to minimize ring strain. smolecule.com The analysis confirms the trans relationship between the two amino groups, consistent with the (1R,2R) configuration. Furthermore, the crystal structure shows that the molecules form extensive hydrogen-bonded networks in the solid state through intermolecular N-H···N interactions. smolecule.com These hydrogen bonds are crucial for stabilizing the crystal lattice and influencing the molecular packing. smolecule.com X-ray crystallography has also been used to characterize the structures of various metal complexes containing this diamine as a ligand, providing detailed information on coordination geometries, bond lengths, and bond angles. scispace.com

Chromatographic Techniques for Enantiomeric Purity Determination (HPLC, GC)

Determining the enantiomeric purity, or enantiomeric excess (ee), is essential for any application involving chiral compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and reliable methods for this purpose.

Chiral HPLC is widely used for the separation of enantiomers. The separation is achieved by exploiting the differential interactions between the enantiomers of the analyte and a chiral stationary phase. For primary amines like this compound, derivatization with a chiral reagent to form diastereomers is a common strategy. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like C18). nih.gov Alternatively, direct separation on a CSP, such as a protein-based or crown ether-based column, can be employed. nih.gov

Chiral GC is another effective technique for enantiomeric separation, particularly for volatile compounds. The use of capillary columns with CSPs, often based on derivatized cyclodextrins, allows for the separation of enantiomers. gcms.cz For instance, Chirasil-β-Dex is a chiral stationary phase that has been successfully used for the enantioselective GC analysis of various chiral compounds. researchgate.net This method can provide information on both the chemical yield and the enantiomeric excess of the product from a synthesis. researchgate.net

Emerging Research Directions and Future Perspectives on 1r,2r Cyclopentane 1,2 Diamine Chemistry

Exploration of New Catalytic Transformations

The chiral scaffold of (1R,2R)-cyclopentane-1,2-diamine continues to be a fertile ground for the exploration of novel catalytic transformations. Its C2-symmetric structure has proven instrumental in the development of highly stereoselective reactions. Researchers are actively investigating its application as a chiral ligand in a variety of new asymmetric catalytic processes beyond its well-established use in reactions like asymmetric hydrogenation and epoxidation. smolecule.com

One emerging area is the use of its derivatives in carbon-hydrogen (C-H) activation reactions. These reactions are of significant interest as they allow for the direct functionalization of otherwise inert C-H bonds, offering more atom-economical and efficient synthetic routes. The development of this compound-based ligands that can effectively control the regio- and enantioselectivity of C-H activation is a key focus.